8-Amino-Inosine
Overview
Description
8-Amino-Inosine is a purine nucleoside analog. It is structurally related to guanosine and is known for its significant role in various biochemical processes. This compound is often studied for its potential therapeutic applications, particularly in antiviral and anticancer research.
Mechanism of Action
Target of Action
8-Amino-Inosine, also known as 8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, primarily targets the enzyme purine nucleoside phosphorylase (PNPase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis . Additionally, this compound has been found to inhibit CD38-mediated cADPR hydrolysis .
Mode of Action
It is known to inhibit pnpase, thereby affecting purine metabolism . It also inhibits CD38-mediated cADPR hydrolysis more efficiently than related cyclic analogues .
Biochemical Pathways
This compound impacts the purine metabolism pathway. It inhibits PNPase, an enzyme involved in the breakdown of inosine into hypoxanthine . This inhibition can affect the balance of purine nucleosides in the cell . Additionally, it inhibits CD38-mediated cADPR hydrolysis, which is part of the Ca2+ signaling pathway .
Pharmacokinetics
Inosine, a related compound, is known to be transported across cell membranes by equilibrative and concentrative nucleoside transporters . It can be expected that this compound might have similar properties.
Result of Action
The inhibition of PNPase by this compound can lead to changes in the levels of purine nucleosides in the cell . This could potentially affect various cellular processes, including RNA editing and metabolic enzyme activity . The inhibition of CD38-mediated cADPR hydrolysis could impact Ca2+ signaling within the cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cell can affect its ability to inhibit PNPase and CD38-mediated cADPR hydrolysis . Additionally, the gut microbiota has been found to play a role in inosine metabolism, which could potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
8-Amino-Inosine interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of RNA editing, metabolic enzyme activity, and signaling pathways . Inosine monophosphate dehydrogenase (IMPDH) catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential for various cellular processes .
Cellular Effects
This compound has diverse functional abilities in different pathological states. It impacts anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits CD38-mediated cADPR hydrolysis more efficiently than related cyclic analogues .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed to have antidepressant-like effects in two animal models at doses of 5 and 50 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathways of purine biosynthesis and degradation . It interacts with enzymes such as inosine monophosphate dehydrogenase (IMPDH) in these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its transport is mediated by equilibrative and concentrative nucleoside transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-Inosine typically involves the condensation of a purine base with a sugar moiety. One common method involves the reaction of 8-amino-6-chloropurine with a protected ribose derivative under acidic conditions, followed by deprotection to yield the desired nucleoside .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as crystallization, chromatography, and recrystallization are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
8-Amino-Inosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various alkylated or acylated nucleosides .
Scientific Research Applications
8-Amino-Inosine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Guanosine: Structurally similar but lacks the amino group at the 8-position.
Inosine: Similar structure but with a hydroxyl group instead of an amino group at the 8-position.
Adenosine: Similar purine base but with an amino group at the 6-position instead of the 8-position.
Uniqueness
8-Amino-Inosine is unique due to its specific substitution pattern, which imparts distinct biochemical properties. Its ability to inhibit specific enzymes makes it a valuable compound in antiviral and anticancer research .
Properties
IUPAC Name |
8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H2,11,14)(H,12,13,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCXRIVPFSZZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296437 | |
Record name | 8-amino-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13389-16-7 | |
Record name | NSC109320 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-amino-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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